Trifenilsilantiol

Descripción general

Descripción

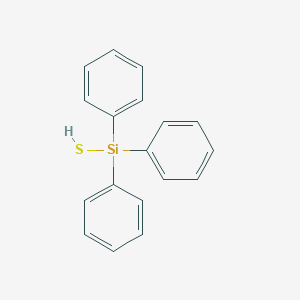

Triphenylsilanethiol is a chemical compound of silicon, often studied for its unique molecular structure, chemical reactions, and properties. The interest in this compound stems from its potential applications in various fields, including materials science and organic synthesis.

Synthesis Analysis

Triphenylsilanethiol has been explored in studies focusing on its preparation through reactions involving triphenylsilane derivatives. For instance, the scope and limitations of triphenylsilanethiol as a solid hydrogen sulfide equivalent were investigated in free radical reactions to terminal alkynes, showing the potential to yield mixtures of E and Z vinyl sulfides by varying the concentration of starting alkynes (Beauchemin & Gareau, 1998).

Molecular Structure Analysis

The molecular structure of triphenylsilanethiol, specifically triphenylsilane, has been thoroughly investigated. Gas-phase electron diffraction and theoretical calculations revealed a chiral, propeller-like equilibrium conformation with significant torsional and out-of-plane bending vibrations of the phenyl groups about their respective Si–C bonds (Campanelli et al., 2011).

Aplicaciones Científicas De Investigación

Descripción general

Trifenilsilantiol, también conocido como trifenilsilil mercaptano, es un compuesto organosilíceo que se utiliza comúnmente como reactivo en la síntesis orgánica . Tiene un peso molecular de 292.47 y su fórmula lineal es (C6H5)3SiSH .

Reacciones de acoplamiento cruzado catalizadas por paladio

El this compound se puede utilizar como reactivo para reacciones de acoplamiento cruzado catalizadas por paladio, como el acoplamiento de Stille y el acoplamiento de Sonogashira . Estas reacciones se utilizan ampliamente en la síntesis de compuestos orgánicos complejos, incluidos fármacos y polímeros.

Síntesis de β-hidroximercaptanos o β-dihidroxísulfuros

El this compound se puede utilizar como reactivo para sintetizar β-hidroximercaptanos o β-dihidroxísulfuros mediante la apertura de anillo de epóxidos . Estos compuestos tienen aplicaciones potenciales en diversos campos, como la química medicinal y la ciencia de los materiales.

Funcionalización selectiva del enlace C–H

El this compound se puede utilizar como aditivo en la funcionalización selectiva del enlace C–H de andamios de trialquilamina ampliamente disponibles . Este proceso es importante en la síntesis de moléculas orgánicas complejas, ya que permite la modificación selectiva de enlaces C–H específicos.

Mecanismo De Acción

Triphenylsilanethiol, also known as triphenylsilyl mercaptan, is an organosilicon compound that is commonly used as a reagent in organic synthesis .

Target of Action

It is known to be used as a reagent for palladium-catalyzed cross-coupling reactions, such as the stille coupling and the sonogashira coupling reactions . These reactions are widely used in organic synthesis, suggesting that the compound interacts with a broad range of molecular targets.

Mode of Action

Triphenylsilanethiol’s mode of action is primarily through its role as a reagent in various organic synthesis reactions. It can participate in the formation of β-hydroxymercaptans or β-dihydroxysulfides by ring opening of epoxides .

Biochemical Pathways

Given its role in organic synthesis, it is likely involved in various biochemical transformations, particularly those involving palladium-catalyzed cross-coupling reactions .

Result of Action

The result of Triphenylsilanethiol’s action is the formation of new organic compounds through various reactions. For instance, it can participate in the synthesis of β-hydroxymercaptans or β-dihydroxysulfides .

Propiedades

IUPAC Name |

triphenyl(sulfanyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16SSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDRKELSDPESDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347406 | |

| Record name | Triphenylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14606-42-9 | |

| Record name | Triphenylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

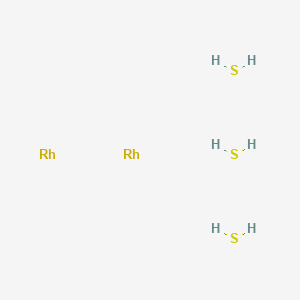

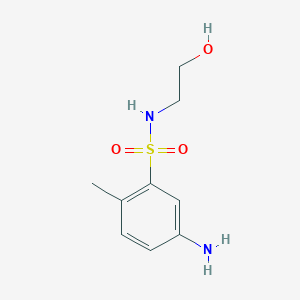

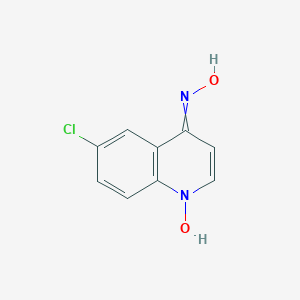

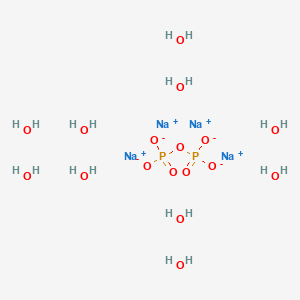

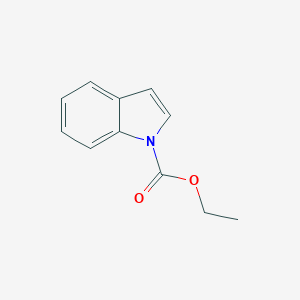

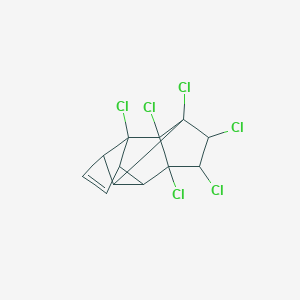

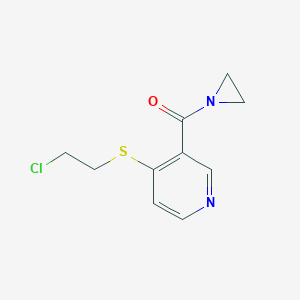

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)